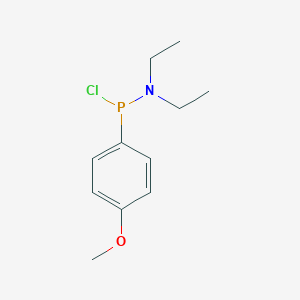

4-Methoxyphenyl(diethylamino)chlorophosphine

Description

Significance of Phosphorus(III) Compounds in Contemporary Chemical Research

Organophosphorus compounds, which are organic compounds containing phosphorus, have a significant and varied role in organic, bio-, and medicinal chemistry. researchgate.net While phosphorus can exist in multiple oxidation states, trivalent phosphorus(III) compounds are a predominant class with unique significance. wikipedia.org P(III) compounds, particularly phosphines, possess a lone pair of electrons, which allows them to act as excellent nucleophiles and ligands for organometallic complexes. wikipedia.orgrsc.org

Their application in modern chemical research is extensive:

Catalysis: Organophosphines (R₃P) are crucial in catalysis, where they complex with various metal ions. bdu.ac.in As ligands, they can donate electrons to the metal center, influencing the reactivity and selectivity of the catalyst. rsc.org Chiral phosphine (B1218219) ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantioenriched products. bdu.ac.in

Organic Synthesis: Phosphines serve as nucleophilic catalysts in important carbon-carbon bond-forming reactions like the Rauhut–Currier and Baylis-Hillman reactions. wikipedia.org They also function as powerful reducing agents, famously used in the Staudinger reduction to convert organic azides to amines and in the Mitsunobu reaction for the esterification of alcohols. wikipedia.org In these processes, the P(III) center is oxidized to phosphorus(V). wikipedia.org

Precursors: Phosphites, another class of P(III) compounds with the general structure P(OR)₃, are key starting materials in the Michaelis–Arbuzov and Perkow reactions, which are fundamental methods for creating phosphorus-carbon bonds. wikipedia.orgbdu.ac.in

The versatility of P(III) compounds, stemming from their electronic properties and reactivity, makes them indispensable tools in the synthesis of complex molecules, agrochemicals, and pharmaceuticals. researchgate.net

Contextualizing Chlorophosphines within Reactive Organophosphorus Intermediates

Within the family of P(III) compounds, chlorophosphines are a particularly important subclass of reactive intermediates. These compounds contain a phosphorus-chlorine bond, which is the key to their reactivity. The P-Cl bond is readily cleaved by nucleophiles, making chlorophosphines valuable electrophilic phosphorus reagents for introducing phosphorus into organic molecules. nih.govchemrxiv.org

Halogenated phosphorus species, such as phosphorus trichloride (B1173362) (PCl₃), are critical industrial precursors for a vast array of organophosphorus compounds. rsc.org Chlorophosphines are derived from these precursors and are more stable in air compared to alternatives like secondary phosphines (R₂PH), which simplifies handling. doi.org

Their role as reactive intermediates is central to organophosphorus synthesis:

Nucleophilic Substitution: The primary mode of reaction for chlorophosphines is bimolecular nucleophilic substitution at the phosphorus atom (Sₙ2@P). nih.govchemrxiv.org In this reaction, a nucleophile attacks the electrophilic phosphorus center, displacing the chloride leaving group. This process is a cornerstone for building more complex phosphine derivatives, phosphinites, and phosphonites.

Radical Precursors: Recent research has highlighted the use of chlorophosphines as phosphine radical precursors in photocatalysis. doi.org Under mild, photo-induced conditions, they can participate in reactions to form various tertiary phosphines and other phosphorylated products, demonstrating their utility in modern synthetic methodologies. doi.org

Electrophilicity: The presence of the chlorine atom enhances the electrophilicity of the phosphorus center, making it susceptible to attack even by moderate nucleophiles. nih.gov This reactivity is fundamental to their function as building blocks in synthetic chemistry.

The balance of stability and high reactivity makes chlorophosphines essential intermediates for the construction of the diverse organophosphorus compounds that are vital in catalysis and materials science. nih.govdoi.org

Research Scope: Focusing on the Academic Landscape of 4-Methoxyphenyl(diethylamino)chlorophosphine

A detailed survey of the academic literature reveals that dedicated research focusing specifically on the synthesis, characterization, and application of this compound is limited. The compound is primarily recognized as a specialized chemical intermediate rather than a subject of extensive standalone study. However, its structure—comprising a 4-methoxyphenyl (B3050149) group, a diethylamino group, and a reactive chlorine atom attached to a central phosphorus(III) atom—places it at the intersection of several important classes of organophosphorus reagents.

The academic landscape can be understood by examining its constituent parts and closely related analogues. The compound is an example of an aminohalophosphine, a class of reagents used in the synthesis of other organophosphorus compounds. The reactivity of the P-Cl bond is the molecule's defining feature, allowing for nucleophilic substitution by alcohols, amines, or organometallic reagents to form new P-O, P-N, or P-C bonds, respectively.

While specific experimental data for the title compound is not widely published, physical properties can be inferred from closely related structures. For instance, Bis(diethylamino)chlorophosphine, which lacks the 4-methoxyphenyl group, is a well-characterized liquid.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂₀ClN₂P |

| Appearance | Liquid |

| Boiling Point | 55-57 °C at 0.2 mmHg |

| Density | 1.002 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4895 |

The presence of the electron-donating 4-methoxyphenyl and diethylamino groups would be expected to modulate the electrophilicity of the phosphorus center compared to simpler chlorophosphines. The methoxy (B1213986) group on the aromatic ring and the nitrogen lone pairs from the diethylamino group both contribute electron density, which can influence the reactivity of the P-Cl bond in substitution reactions. Research on related (4-methoxyphenyl)phosphine derivatives indicates their utility in forming stable crystal structures and participating in various chemical interactions. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-[chloro-(4-methoxyphenyl)phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClNOP/c1-4-13(5-2)15(12)11-8-6-10(14-3)7-9-11/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNVHPURWAHCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(C1=CC=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402477 | |

| Record name | 4-METHOXYPHENYL(DIETHYLAMINO)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220185-34-2 | |

| Record name | 4-METHOXYPHENYL(DIETHYLAMINO)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 Methoxyphenyl Diethylamino Chlorophosphine

Precursor Synthesis and Derivatization Strategies

The assembly of the target molecule begins with the synthesis of key precursors that introduce the 4-methoxyphenyl (B3050149) and diethylamino groups to the phosphorus center.

Preparation of 4-Methoxyphenyl-Containing Intermediates

A critical precursor for this synthesis is an arylphosphine containing the 4-methoxyphenyl group. A common and effective intermediate is dichloro(4-methoxyphenyl)phosphine. One established route to this compound involves a Friedel-Crafts reaction between anisole (B1667542) (4-methoxybenzene) and phosphorus trichloride (B1173362) in the presence of a catalyst. finechemicals.com.cn An environmentally conscious variation of this method utilizes ionic liquids, which act as both the catalyst and the solvent, allowing for simpler product separation and potential recycling of the catalytic system. finechemicals.com.cn

Another scalable method starts from 4-methoxyphenylphosphine, which is then chlorinated. thieme-connect.com This primary phosphine (B1218219) can be synthesized and subsequently reacted with a chlorinating agent like phosgene (B1210022) in a solvent such as dichloromethane (B109758) (DCM) to yield dichloro(4-methoxyphenyl)phosphine as a yellow oil. thieme-connect.com

| Intermediate | Starting Material | Reagent | Typical Yield | Reference |

| Dichloro(4-methoxyphenyl)phosphine | 4-Methoxyphenylphosphine | Phosgene (20% in toluene) | 74% | thieme-connect.com |

| Dichloro(4-methoxyphenyl)phosphine | Anisole | Phosphorus trichloride | Not specified | finechemicals.com.cn |

Routes to Diethylamino-Substituted Phosphorus Species

The introduction of the diethylamino moiety is typically achieved through the reaction of a phosphorus halide with diethylamine (B46881). The nucleophilic substitution of a chlorine atom on a phosphorus (III) center by diethylamine is a common strategy. For the synthesis of the target compound, dichloro(4-methoxyphenyl)phosphine can be reacted with a stoichiometric amount of diethylamine. This reaction must be carefully controlled to achieve monosubstitution, replacing only one of the chlorine atoms with a diethylamino group.

Alternatively, a related precursor, bis(diethylamino)chlorophosphine, can be synthesized by reacting tris(diethylamino)phosphine (B1199214) with phosphorus trichloride. chemicalbook.com This demonstrates the feasibility of forming P-N bonds from readily available starting materials. The general principle involves the reaction of P-Cl compounds with secondary amines to form aminophosphines. nih.govresearchgate.net

Halogenation Pathways for P-Cl Bond Formation

The final step in the synthesis of 4-Methoxyphenyl(diethylamino)chlorophosphine is the formation of the phosphorus-chlorine (P-Cl) bond. This is a crucial step that imparts the desired reactivity to the final compound.

Controlled Chlorination Techniques

Controlled chlorination is essential to introduce a single chlorine atom onto the phosphorus center without causing unwanted side reactions. If the synthesis starts from a precursor like (4-methoxyphenyl)(diethylamino)phosphine oxide, a reduction-chlorination sequence is necessary.

A variety of chlorinating agents can be employed for the conversion of phosphine oxides to chlorophosphines. Oxalyl chloride is a mild and effective reagent for this transformation. researchgate.netacs.org It activates the P=O bond, facilitating its subsequent cleavage and replacement with a P-Cl bond. researchgate.net Other reagents, such as phosphorus oxychloride, can also be used in formylation-chlorination reactions, though their selectivity must be carefully managed. orgsyn.org The choice of chlorinating agent depends on the specific substrate and the desired reaction conditions.

| Chlorinating Reagent | Precursor Type | Key Feature | Reference |

| Oxalyl Chloride | Phosphine(V) Oxides | Mild activation of P=O bond | researchgate.netacs.org |

| Phosgene | Primary Phosphines | Effective for dichlorination | thieme-connect.com |

| Phosphorus Pentachloride | Sulfamic Acids | Used for converting P-OH to P-Cl | orgsyn.org |

| Lauroyl Chloride | Phosphine Oxides | Alternative for converting R₂P(O)H to R₂PCl | acs.org |

Optimization of Reaction Conditions for Research Scale Synthesis

For research-scale synthesis, optimizing reaction conditions is critical to maximize yield and purity. Key parameters that require careful tuning include the choice of solvent, reaction temperature, and stoichiometry of reagents. acs.orgnih.gov

When performing chlorination, the reaction is often conducted at low temperatures to control its exothermicity and improve selectivity. For instance, the reaction of 4-methoxyphenylphosphine with phosgene is initiated at -10 °C before being allowed to warm to room temperature. thieme-connect.com The choice of solvent is also crucial; non-protic solvents like dichloromethane or acetonitrile (B52724) are commonly used to prevent reaction with the solvent. thieme-connect.comchemicalbook.com

Purification of the final product often involves distillation or chromatography. nih.gov Given the sensitivity of many organophosphorus compounds to air and moisture, these operations are typically performed under an inert atmosphere (e.g., nitrogen or argon). nih.gov For scaling up reactions, ensuring efficient stirring and temperature control is paramount for reproducibility and safety. acs.org

Green Chemistry Approaches in Phosphine Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. researchgate.net In the context of phosphine synthesis, this involves developing methods that reduce waste, use less hazardous materials, and are more energy-efficient. tandfonline.com

One significant green approach is the use of catalytic methods, which reduce the need for stoichiometric reagents. liv.ac.uk For the synthesis of precursors, the use of ionic liquids as recyclable catalysts and solvents in the Friedel-Crafts reaction to produce dichloro(4-methoxyphenyl)phosphine is a notable example. finechemicals.com.cn

Another key area is the reduction of phosphine oxides, which are often generated as byproducts. Traditional reducing agents can be hazardous. Greener alternatives include using silanes under solvent-free or microwave-assisted conditions, which can reduce reaction times and energy consumption while avoiding volatile organic solvents. researchgate.net The development of phosphine oxide-catalyzed reactions, where the oxide is regenerated in a catalytic cycle, also represents an advance in sustainable chemistry. semanticscholar.org These strategies aim to create a more closed-loop process for phosphorus chemicals, minimizing waste and environmental impact. acs.org

Electrochemical Methods for Organophosphorus Compound Formation

Electrochemical synthesis has emerged as a powerful and green tool for preparing a wide array of organophosphorus compounds. beilstein-journals.orgd-nb.info This method utilizes electricity to drive oxidation and reduction reactions, replacing conventional chemical reagents and often proceeding under mild conditions. beilstein-journals.orgd-nb.info The formation of phosphorus-carbon (P-C) and phosphorus-nitrogen (P-N) bonds, both present in this compound, can be achieved through electrosynthesis. beilstein-journals.orgnih.gov

The selectivity and efficiency of these reactions are highly dependent on the choice of electrode material and reaction conditions. beilstein-journals.orgnih.gov Various electrodes are employed, with their selection being critical to the outcome of the synthesis. nih.gov Carbon-based electrodes like graphite (B72142) are frequently used as anodes, while platinum is a common choice for both anode and cathode due to its inertness and wide oxidation range. beilstein-journals.orgnih.gov

Key Research Findings:

P–N Bond Formation: An electrochemical approach for the P–N coupling of amines with dialkyl phosphonates has been reported, utilizing platinum electrodes for both the anode and cathode in an undivided cell. beilstein-journals.org This method highlights the potential for creating the diethylamino-phosphine linkage electrochemically.

P–C Bond Formation: Electrochemical C–P coupling reactions have been successfully used to synthesize various organophosphorus compounds. beilstein-journals.org For instance, the reaction of N-Boc-tetrahydroisoquinoline with dialkyl phosphites was achieved at a constant current using graphite electrodes. beilstein-journals.org

Controlling Reaction Selectivity: Unlike traditional methods that may require high temperatures and pressures, electrochemistry allows for precise control over reaction selectivity by adjusting the applied voltage or current. beilstein-journals.orgd-nb.info

Below is an interactive data table summarizing common electrodes used in the electrosynthesis of organophosphorus compounds.

| Electrode Material | Primary Use (Anode/Cathode) | Key Characteristics | Source(s) |

| Carbon (Graphite) | Primarily Anode (>60% of cases) | Inexpensive, porous, stable at high voltages. | beilstein-journals.orgnih.gov |

| Platinum (Pt) | Both Anode and Cathode | High inertness, extensive oxidation range, versatile. | beilstein-journals.orgnih.gov |

| Nickel (Ni) | Anode and Cathode | Used extensively in organophosphorus electrosynthesis. | beilstein-journals.orgd-nb.info |

| Reticulated Vitreous Carbon (RVC) | Anode | Can provide better results than graphite plates due to its structure. | beilstein-journals.orgd-nb.info |

Sustainable Synthetic Protocols for Chlorophosphine Derivatives

The principles of green chemistry are increasingly influencing the synthesis of organophosphorus compounds, aiming to reduce the environmental impact of chemical processes. researchgate.netrsc.org Traditional syntheses of chlorophosphines often rely on hazardous reagents like phosphorus trichloride (PCl₃), which presents significant safety and environmental challenges. rsc.orgacs.org Consequently, developing safer, more sustainable alternatives is a key area of research. rsc.orgacs.org

Sustainable protocols focus on several key areas:

Avoiding Hazardous Reagents: A primary goal is to replace highly toxic and corrosive reagents. acs.org Research into phosphinate chemistry, for example, explores viable alternatives to the use of PCl₃. acs.org

Chlorine-Free Approaches: New methods aim to install functional groups without using elemental chlorine or chlorinated reagents. One such approach involves the aminolysis of a phosphinate or the alcoholysis of a phosphinic amide to create P-N or P-O bonds, respectively, thereby circumventing the need for phosphinic chlorides altogether. researchgate.net

Improved Atom Economy: Sustainable methods strive to maximize the incorporation of starting materials into the final product, minimizing waste. researchgate.net

Alternative Energy Sources: The use of microwaves and visible light as energy sources can lead to milder reaction conditions, shorter reaction times, and reduced energy consumption compared to conventional heating. beilstein-journals.orgrsc.org

A notable development is the synthesis of chlorophosphine compounds from secondary phosphine oxides using acetyl chloride. This method is characterized by mild reaction conditions, high yields, and the use of a less hazardous chlorinating agent compared to traditional reagents. google.com

The following table compares traditional and sustainable approaches to chlorophosphine synthesis.

| Feature | Traditional Synthesis | Sustainable Protocols | Source(s) |

| Starting Materials | Often rely on PCl₃ | Utilize safer alternatives like secondary phosphine oxides or phosphinates. | acs.orggoogle.com |

| Reagents | Harsh and hazardous (e.g., phosgene, thionyl chloride) | Milder reagents (e.g., acetyl chloride), chlorine-free pathways. | researchgate.netgoogle.com |

| Energy Input | Often requires high temperatures and pressures. | Use of alternative energy sources like microwaves or photocatalysis. | beilstein-journals.orgrsc.org |

| Byproducts | Can generate significant toxic and corrosive waste. | Designed to minimize waste; byproducts are often less hazardous (e.g., acetic acid). | rsc.orggoogle.com |

Purity Assessment and Advanced Isolation Techniques in Synthetic Research

The successful synthesis of a target compound is contingent upon its effective isolation from the reaction mixture and the accurate assessment of its purity. For reactive species like chlorophosphines, these steps are particularly critical and often require specialized techniques.

Purity Assessment: The purity of chlorophosphine derivatives and their precursors is typically determined using a combination of spectroscopic methods.

Mass Spectrometry (MS): MS analysis is used to confirm the molecular weight of the desired product and to identify any byproducts. st-andrews.ac.uk

Advanced Isolation and Purification Techniques: Given the sensitivity of many organophosphorus compounds to air and moisture, isolation procedures are often performed under an inert atmosphere (e.g., argon or nitrogen).

Filtration and Extraction: The initial work-up often involves filtration to remove solid byproducts or catalysts, followed by extraction to separate the product from the reaction solvent and soluble impurities. wiley-vch.de

Vacuum Techniques: Volatile solvents, reagents, and byproducts are typically removed in vacuo. researchgate.netgoogle.comwiley-vch.de This method is crucial for handling thermally sensitive compounds.

Chromatography: Flash chromatography is a common technique for purifying non-volatile compounds, separating the target molecule from impurities based on differential adsorption to a stationary phase. researchgate.net For volatile compounds, Gas Chromatography (GC) can be used for both analysis and purification. oaji.net

Distillation: For thermally stable, volatile liquid products, fractional distillation under high vacuum is a powerful method for achieving high purity. wiley-vch.de

The table below outlines key techniques used in the analysis and isolation of chlorophosphine derivatives.

| Technique | Purpose | Application Notes | Source(s) |

| ³¹P NMR Spectroscopy | Purity assessment & structural confirmation | The primary method for analyzing organophosphorus compounds. | st-andrews.ac.uk |

| ¹H & ¹³C NMR Spectroscopy | Purity assessment & structural confirmation | Confirms the structure of organic moieties and detects impurities. | st-andrews.ac.uk |

| Flash Chromatography | Purification | Used to separate the desired product from non-volatile impurities. | researchgate.net |

| Fractional Distillation | Purification | Highly effective for purifying thermally stable, volatile liquid products under vacuum. | wiley-vch.de |

| Inert Atmosphere Techniques | Isolation & Handling | Essential for preventing the degradation of air- and moisture-sensitive compounds. | wiley-vch.de |

Elucidating Reaction Pathways and Mechanistic Insights of 4 Methoxyphenyl Diethylamino Chlorophosphine

Nucleophilic Substitution at the Tricoordinate Phosphorus Center (SN2@P)

The most characteristic reaction of 4-Methoxyphenyl(diethylamino)chlorophosphine is the bimolecular nucleophilic substitution at the phosphorus atom, commonly designated as SN2@P. In this process, an electron-rich nucleophile (Nu⁻) attacks the phosphorus center, leading to the displacement of the chloride leaving group. Unlike the classical SN2 reaction at a carbon center, substitution at a trivalent phosphorus atom can proceed through various mechanistic pathways, often involving a pentacoordinate transition state or a short-lived intermediate. The presence of a lone pair of electrons on the phosphorus atom adds a layer of complexity to the stereochemical outcome of these reactions.

Inversion Pathway: This pathway is analogous to the backside attack in a typical SN2 reaction at carbon. The nucleophile approaches the phosphorus atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the phosphorus center.

Retention Pathway: A frontside attack, where the nucleophile approaches from the same side as the leaving group, can lead to retention of configuration.

The formation of a pentacoordinate trigonal bipyramidal (TBP) intermediate is a key feature of many of these reactions. The attacking nucleophile and the leaving group typically occupy the apical positions in this intermediate. The stability and lifetime of this intermediate, along with the possibility of pseudorotation, can influence whether the final product is formed with inversion or retention of stereochemistry. For many reactions involving chlorophosphines, inversion of configuration is the commonly observed outcome.

This compound readily reacts with oxygen-based nucleophiles like alcohols and phenols, typically in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the hydrogen chloride byproduct. These reactions yield phosphonamidites, which are valuable intermediates in synthetic chemistry.

The general reaction is as follows: (4-MeOC₆H₄)(Et₂N)P-Cl + R-OH + Et₃N → (4-MeOC₆H₄)(Et₂N)P-OR + Et₃N·HCl

This transformation is a fundamental step in the synthesis of ligands for catalysis and in the formation of precursors for oligonucleotide synthesis.

Table 1: Reaction with Representative Oxygen Nucleophiles

| Nucleophile | Product Class | Example Product Name |

|---|---|---|

| Methanol | Alkyl Phosphonamidite | Methyl (4-methoxyphenyl)(diethylamino)phosphinite |

| Phenol | Aryl Phosphonamidite | Phenyl (4-methoxyphenyl)(diethylamino)phosphinite |

The reaction with primary or secondary amines introduces a second amino group onto the phosphorus center, displacing the chloride ion. This reaction is also typically carried out in the presence of a base to neutralize the generated HCl. Such reactions lead to the formation of phosphorodiamidites.

(4-MeOC₆H₄)(Et₂N)P-Cl + R₂'NH + Et₃N → (4-MeOC₆H₄)(Et₂N)P-NR₂' + Et₃N·HCl

A notable reaction in a related context is the synthesis of phosphinic amides from chlorophosphines and hydroxylamines, which proceeds through a P(III) to P(V) rearrangement involving the homolysis of N-O bonds.

Carbon-based nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful reagents for forming phosphorus-carbon bonds. The reaction of this compound with these reagents results in the substitution of the chlorine atom with an alkyl or aryl group, yielding a phosphinamide.

(4-MeOC₆H₄)(Et₂N)P-Cl + R-MgX → (4-MeOC₆H₄)(Et₂N)P-R + MgXCl

These organometallic reagents are highly reactive and function as strong nucleophiles and bases. Care must be taken to use dry solvents and inert atmospheres, as they react readily with water. While highly effective, the high reactivity of Grignard and organolithium reagents can sometimes lead to side reactions if multiple reactive sites are present. However, in this specific molecule, selective substitution of the single P-Cl bond is expected.

Table 2: Reaction with Representative Carbon Nucleophiles

| Nucleophile | Reagent Type | Product Class | Example Product Name |

|---|---|---|---|

| Methylmagnesium bromide | Grignard Reagent | P-Alkyl Phosphinamide | P-(4-methoxyphenyl)-P-methyl-N,N-diethylphosphinous amide |

Reactions with soft nucleophiles based on sulfur or selenium, such as thiols (RSH) or their corresponding thiolates (RS⁻), lead to the formation of thiophosphonamidites. These reactions are analogous to those with alcohols and phenols.

(4-MeOC₆H₄)(Et₂N)P-Cl + R-SH + Et₃N → (4-MeOC₆H₄)(Et₂N)P-SR + Et₃N·HCl

These products are useful in their own right or as intermediates for further transformations, such as oxidation to the corresponding P(V) species.

Oxidation and Reduction Processes Involving the Phosphorus Center

The tricoordinate phosphorus (P(III)) atom in this compound possesses a lone pair of electrons, making it susceptible to oxidation to the more stable pentavalent (P(V)) state.

Common oxidation reactions include:

Oxidation with Oxygen or Peroxides: Reaction with an oxidizing agent like hydrogen peroxide (H₂O₂) will convert the P(III) center to a phosphoryl group (P=O), yielding a phosphonamidic chloride. (4-MeOC₆H₄)(Et₂N)P-Cl + H₂O₂ → (4-MeOC₆H₄)(Et₂N)P(O)Cl + H₂O

Sulfurization: Elemental sulfur (S₈) readily adds to the phosphorus center to form a thiophosphoryl group (P=S), resulting in a phosphonamidothioic chloride. (4-MeOC₆H₄)(Et₂N)P-Cl + 1/8 S₈ → (4-MeOC₆H₄)(Et₂N)P(S)Cl

Selenation: Similarly, elemental selenium can be used to form the corresponding selenophosphoryl compound. (4-MeOC₆H₄)(Et₂N)P-Cl + Se → (4-MeOC₆H₄)(Et₂N)P(Se)Cl

These P(V) compounds often exhibit greater stability compared to their P(III) precursors. Reduction of the P(III) center in this compound is not a common transformation.

Controlled Oxidation to P(V) Derivatives

The trivalent phosphorus center in this compound is readily oxidized to the more stable pentavalent state, a common characteristic of phosphines. Controlled oxidation can yield a range of P(V) derivatives, including phosphinic amides. A notable synthetic route is the catalyst-free reaction of chlorophosphines with hydroxylamines, which proceeds via a P(III) to P(V) rearrangement to form phosphinic amides. organic-chemistry.org The proposed mechanism involves the initial formation of an intermediate with an N-O-P linkage, followed by homolytic cleavage of the N-O bond to generate an amino radical and a phosphoryl radical. The subsequent recombination of these radical species affords the final phosphinic amide product. organic-chemistry.org This pathway is particularly efficient and offers high atom economy by avoiding the production of phosphine (B1218219) oxide byproducts. organic-chemistry.org

| Entry | Chlorophosphine | Hydroxylamine | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Diphenylchlorophosphine | N,N-Diethylhydroxylamine | Pyridine | DCM | 0 | 91 |

| 2 | Dicyclohexylchlorophosphine | N,N-Dibenzylhydroxylamine | Pyridine | DCM | 0 | 85 |

| 3 | Di-tert-butylchlorophosphine | N-Phenylhydroxylamine | Pyridine | DCM | 0 | 76 |

This table presents representative data for the synthesis of phosphinic amides from various chlorophosphines, illustrating a reaction pathway applicable to this compound.

Reductive Transformations

The phosphorus-chlorine bond in this compound is susceptible to reductive cleavage. The reduction of chlorophosphines can lead to the formation of either secondary phosphines (R₂PH) or diphosphines (R₂P-PR₂), with the product outcome often depending on the nature of the substituents on the phosphorus atom. For aryl-substituted chlorophosphines, reduction typically favors the formation of diphosphines. rsc.orgresearchgate.net A catalytic system utilizing 9-borabicyclononane (9-BBN) as a Lewis acid and a chloride salt like tetraethylammonium chloride as a co-catalyst, in the presence of a reducing agent such as phenylsilane, has proven effective for this transformation. rsc.org This dual catalytic system facilitates the reduction under milder conditions than are typically required. rsc.org

| Entry | Chlorophosphine | Catalyst System | Reducing Agent | Primary Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Diphenylchlorophosphine | 9-BBN, [Et₄N]Cl | Phenylsilane | Tetraphenyldiphosphine | 95 |

| 2 | Dicyclohexylchlorophosphine | 9-BBN, [Et₄N]Cl | Phenylsilane | Dicyclohexylphosphine | 82 |

| 3 | Di-tert-butylchlorophosphine | 9-BBN, [Et₄N]Cl | Phenylsilane | Di-tert-butylphosphine | 78 |

This table provides examples of the catalytic reduction of chlorophosphines, indicating that this compound would likely yield the corresponding diphosphine under similar conditions.

Rearrangement Reactions and Intramolecular Cyclizations

The potential for rearrangement reactions and intramolecular cyclizations involving this compound is an area ripe for investigation. The presence of the electron-rich 4-methoxyphenyl (B3050149) ring provides a potential site for intramolecular electrophilic attack by the phosphorus center, particularly upon activation of the P-Cl bond with a Lewis acid. Such reactions could lead to the formation of novel phosphorus-containing heterocyclic systems. The specific conditions and reagents would be critical in directing the course of these transformations. While direct examples with this specific substrate are not readily found in the literature, the general principles of aminophosphine chemistry suggest the feasibility of such pathways. dntb.gov.uaresearchgate.net

Role in Phosphine-Catalyzed Transformations (Focus on fundamental mechanistic studies, not specific product applications)

Phosphines are widely recognized for their role as nucleophilic catalysts in a variety of organic reactions. The fundamental mechanism of phosphine catalysis involves the initial nucleophilic addition of the phosphine to an electrophilic substrate, which generates a highly reactive zwitterionic intermediate. acs.org The electronic and steric properties of the phosphine are paramount in determining its catalytic efficacy.

For this compound, the diethylamino group acts as a strong electron-donating substituent, which enhances the nucleophilicity of the phosphorus atom. Conversely, the chlorine atom exerts an electron-withdrawing effect. The net electronic character of the phosphorus center, and thus its catalytic activity, will be a product of these opposing influences. In mechanistically well-understood reactions like the Morita-Baylis-Hillman (MBH) reaction, the key steps are acs.org:

Conjugate Addition: The phosphine catalyst adds to an activated alkene to form a zwitterionic enolate.

Carbon-Carbon Bond Formation: This enolate then attacks an electrophile, such as an aldehyde or an imine.

Catalyst Regeneration: A sequence of proton transfers and elimination regenerates the phosphine catalyst and yields the final product.

While this compound has the structural requisites to function as a nucleophilic catalyst, it is important to consider that the P-Cl bond itself may be reactive under typical catalytic conditions, potentially leading to in situ modification of the catalyst structure.

Advanced Spectroscopic and Structural Characterization in Research Settings

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus-Containing Compounds

NMR spectroscopy is an indispensable tool for studying phosphorus compounds due to the presence of the spin I = 1/2 nucleus, ³¹P, which has a 100% natural abundance and high sensitivity.

The ³¹P NMR spectrum provides direct insight into the electronic environment of the phosphorus atom. For 4-Methoxyphenyl(diethylamino)chlorophosphine, the phosphorus atom is in a +3 oxidation state, bonded to a chloro, a diethylamino, and a 4-methoxyphenyl (B3050149) group. The chemical shift (δ) is highly sensitive to the nature of these substituents.

Based on data from analogous compounds, the ³¹P chemical shift for this compound is expected to appear in a specific region. For instance, similar aminochlorophosphines exhibit shifts in the downfield region, characteristic of P(III) halides. Dichloro(diethylamino)phosphine, for example, has a reported ³¹P chemical shift of approximately 175 ppm. nih.gov The substitution of a chlorine atom with an aryl group, like 4-methoxyphenyl, would be expected to shift the resonance upfield. Therefore, a chemical shift in the range of 150 to 170 ppm is predicted for this compound, relative to an 85% H₃PO₄ standard.

In a standard proton-decoupled ³¹P{¹H} NMR spectrum, the signal would appear as a sharp singlet , as there are no other magnetically active nuclei directly bonded to the phosphorus that would induce splitting under these conditions.

A complete structural assignment requires the analysis of other nuclei within the molecule, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum would provide a map of all hydrogen atoms. The 4-methoxyphenyl group would display two distinct signals in the aromatic region (approximately 6.9-7.5 ppm), appearing as doublets due to ortho-coupling. rsc.org The methoxy (B1213986) group protons would resonate as a singlet around 3.8 ppm. rsc.org The diethylamino group would present more complex signals due to coupling with both adjacent protons and the distant phosphorus atom. The methylene (B1212753) protons (-CH₂-) would likely appear as a doublet of quartets, while the terminal methyl protons (-CH₃-) would appear as a doublet of triplets.

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. The 4-methoxyphenyl ring would show four distinct aromatic signals, with the carbon directly attached to the phosphorus (ipso-carbon) exhibiting a significant coupling constant (¹JPC). rsc.org The methoxy carbon would appear around 55 ppm. rsc.org The two carbons of the diethylamino group would also be distinct and show coupling to the phosphorus atom (²JPC and ³JPC).

¹⁵N NMR Spectroscopy: While less common due to lower sensitivity, ¹⁵N NMR could be used to probe the P-N bond. A significant ¹JPN coupling constant would be expected, providing information about the hybridization and electronic nature of this bond.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H Multiplicity | Expected P-C Coupling |

| 4-Methoxyphenyl | H (ortho to P) | ~7.4 - 7.6 | ~130 - 135 | Doublet (d) | Yes (¹JPC) |

| H (meta to P) | ~6.9 - 7.1 | ~114 - 116 | Doublet (d) | No | |

| C-P (ipso) | - | ~135 - 145 | - | Yes (¹JPC) | |

| C (ortho) | - | ~130 - 135 | - | Yes (²JPC) | |

| C (meta) | - | ~114 - 116 | - | Yes (³JPC) | |

| C-O (para) | - | ~160 - 162 | - | Yes (⁴JPC) | |

| Methoxy | -OCH₃ | ~3.8 | ~55 | Singlet (s) | No |

| Diethylamino | -NCH₂CH₃ | ~3.2 - 3.5 | ~42 - 45 | Doublet of Quartets (dq) | Yes (²JPC) |

| -NCH₂CH₃ | ~1.1 - 1.3 | ~13 - 15 | Doublet of Triplets (dt) | Yes (³JPC) |

Note: These are estimated values based on data from structurally similar compounds. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for unambiguously connecting the different fragments of the molecule identified in 1D spectra.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For this compound, it would show a cross-peak between the ortho and meta protons on the phenyl ring, confirming their adjacent relationship. It would also show a clear correlation between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals for the aromatic, methoxy, methylene, and methyl groups to their corresponding carbon signals in the ¹³C spectrum.

The methylene protons of the diethylamino group showing a correlation to the ipso-carbon of the phenyl ring, bridging the amino and aryl moieties across the phosphorus atom.

The methoxy protons showing a correlation to the para-carbon of the phenyl ring.

Single-Crystal X-ray Diffraction Analysis of Molecular Structure and Conformation

While no published crystal structure for this compound is currently available, its molecular geometry and solid-state packing can be reliably predicted based on VSEPR theory and data from related structures. researchgate.netresearchgate.net This technique provides the most definitive information on bond lengths, angles, and intermolecular interactions.

The central phosphorus atom possesses three bonding pairs and one lone pair of electrons, resulting in a trigonal pyramidal geometry. The bond angles around the phosphorus atom are expected to be less than the ideal tetrahedral angle of 109.5° due to the steric repulsion from the lone pair.

Bond Lengths: The P-Cl bond is expected to be in the range of 2.05-2.15 Å. The P-N bond length, typically around 1.65-1.72 Å, would indicate some degree of p-d π-bonding. The P-C bond to the sp²-hybridized carbon of the phenyl ring would be approximately 1.80-1.85 Å.

Bond Angles: The Cl-P-N, Cl-P-C, and N-P-C bond angles are predicted to be in the range of 95-105°, reflecting the trigonal pyramidal coordination at the phosphorus center.

Dihedral Angles: The orientation of the 4-methoxyphenyl and diethylamino groups relative to the P-Cl bond would be described by dihedral angles, which would adopt a conformation that minimizes steric hindrance.

Table 2: Predicted Molecular Geometry Parameters for this compound

| Parameter | Atoms | Predicted Value |

| Bond Lengths | ||

| P - Cl | 2.05 - 2.15 Å | |

| P - N | 1.65 - 1.72 Å | |

| P - C(aryl) | 1.80 - 1.85 Å | |

| N - C(ethyl) | 1.45 - 1.48 Å | |

| C(aryl) - O | 1.36 - 1.38 Å | |

| Bond Angles | ||

| Cl - P - N | ~100 - 104° | |

| Cl - P - C | ~98 - 102° | |

| N - P - C | ~102 - 106° | |

| Geometry | ||

| at Phosphorus | - | Trigonal Pyramidal |

Note: These values are estimates derived from crystallographic data of analogous aminohalophosphine structures.

In the solid state, molecules of this compound would arrange themselves into a stable crystal lattice. The packing would be dictated by a combination of weak, non-covalent interactions.

Van der Waals Forces: These would be the dominant interactions, arising from the sizable aryl and ethyl groups.

Dipole-Dipole Interactions: The molecule is polar, with significant bond dipoles associated with the P-Cl, P-N, and C-O bonds, leading to electrostatic interactions that would influence molecular alignment.

Weak Hydrogen Bonds: It is possible that weak C-H···Cl or C-H···O interactions could form, where hydrogen atoms from the phenyl or ethyl groups interact with the chlorine atom or the methoxy oxygen atom of a neighboring molecule. researchgate.net

π-π Stacking: The aromatic 4-methoxyphenyl rings could potentially engage in offset π-π stacking interactions, further stabilizing the crystal lattice. nih.gov

The interplay of these forces would determine the final crystal packing motif, influencing physical properties such as melting point and solubility.

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this method is crucial for confirming its molecular weight and for studying its fragmentation patterns, which provides valuable structural information.

Under electron ionization (EI), the molecule is expected to form a molecular ion ([M]+), and its subsequent fragmentation can be predicted based on the stability of the resulting fragments. The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting radical cations and neutral species.

Key predicted fragmentation pathways for this compound include:

α-Cleavage: Fission of the C-P bond, leading to the formation of a resonance-stabilized 4-methoxyphenyl cation or a diethylamino-chlorophosphine radical cation.

Loss of a Chlorine Radical: Cleavage of the P-Cl bond to yield a [M-Cl]+ ion. This is a common fragmentation pathway for organophosphorus halides.

Fragmentation of the Diethylamino Group: Loss of ethyl or diethylamino radicals, leading to characteristic peaks.

Cleavage of the Methoxyphenyl Group: Fragmentation of the anisole (B1667542) moiety, such as the loss of a methyl radical (CH3) from the methoxy group, followed by the loss of a carbonyl group (CO).

An illustrative data table of predicted major fragments in the mass spectrum of this compound is presented below.

| Predicted Fragment Ion | Structure | m/z (Th) | Fragmentation Pathway |

| [C11H17ClNOP]+• | [CH3OC6H4P(Cl)N(C2H5)2]+• | 245.07 | Molecular Ion |

| [C11H17NOP]+ | [CH3OC6H4P(N(C2H5)2)]+ | 210.11 | Loss of Cl• |

| [C7H7O]+ | [CH3OC6H4]+ | 107.05 | Cleavage of the Aryl-P bond |

| [C4H10N]+ | [(C2H5)2N]+ | 72.08 | Cleavage of the P-N bond |

| [C6H4P(Cl)N(C2H5)2]+• | [C6H4P(Cl)N(C2H5)2]+• | 216.06 | Loss of OCH3• |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key functional groups in this compound give rise to characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes.

The expected vibrational frequencies for the main functional groups of this compound are summarized in the table below. These assignments are based on established group frequencies for similar organophosphorus and aromatic compounds.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm-1) | Expected Raman Frequency (cm-1) | Intensity |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2975-2850 | 2975-2850 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 | Medium-Strong |

| C-O (Aryl Ether) | Asymmetric Stretching | 1275-1200 | 1275-1200 | Strong |

| C-O (Aryl Ether) | Symmetric Stretching | 1050-1000 | 1050-1000 | Medium |

| P-Cl | Stretching | 550-450 | 550-450 | Strong |

| P-N | Stretching | 950-850 | 950-850 | Medium |

| C-N | Stretching | 1250-1020 | 1250-1020 | Medium |

The analysis of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule. For instance, the P-Cl stretching vibration is expected to be a strong band in both spectra, providing a clear signature for this functional group. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm-1 region, and their exact positions and intensities can offer insights into the substitution pattern of the phenyl ring. The various C-H stretching and bending modes of the methoxy and diethylamino groups will also be present in their characteristic regions.

Conformational analysis can also be aided by vibrational spectroscopy. Rotational isomers (conformers) may exist due to rotation around the P-N and C-O bonds. These different conformers can have slightly different vibrational frequencies, which may lead to the broadening of certain spectral bands or the appearance of shoulder peaks, particularly in low-temperature studies.

Theoretical and Computational Chemistry Studies of 4 Methoxyphenyl Diethylamino Chlorophosphine

Electronic Structure and Bonding Analysis via Quantum Chemical Methods (e.g., DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. conicet.gov.arresearchgate.netresearchgate.net These calculations provide a fundamental understanding of the distribution of electrons within 4-Methoxyphenyl(diethylamino)chlorophosphine and how this influences its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.comyoutube.com The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich diethylamino group and the phosphorus atom, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the phosphorus-chlorine bond, suggesting that this is the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

The distribution of electron density within a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. bhu.ac.in

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to be attractive to electrophiles. Conversely, regions of positive potential (typically colored blue) are electron-deficient and represent sites susceptible to nucleophilic attack.

In this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the diethylamino group and the oxygen atom of the methoxy (B1213986) group, due to the presence of lone pairs of electrons. The phosphorus atom, being bonded to the more electronegative chlorine atom, would exhibit a region of positive electrostatic potential, making it a primary electrophilic center.

Table 2: Calculated Partial Atomic Charges for Selected Atoms in this compound

| Atom | Partial Charge (a.u.) |

|---|---|

| P | +0.58 |

| Cl | -0.45 |

| N | -0.32 |

| O (methoxy) | -0.28 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. mdpi.com This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction mechanism.

By calculating the energy of the molecule at various points along a reaction coordinate, an energy profile for a given reaction can be constructed. This profile reveals the energy of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the highest energy transition state is the activation barrier, which determines the rate of the reaction.

For reactions involving this compound, such as nucleophilic substitution at the phosphorus center, computational studies can be used to determine the favorability of different mechanistic pathways (e.g., SN2-like). For instance, the reaction with a Grignard reagent to form a new P-C bond has been studied for similar chlorophosphine derivatives. nih.gov

Table 3: Calculated Activation Barriers for a Hypothetical SN2 Reaction at the Phosphorus Center

| Nucleophile | Activation Energy (kcal/mol) |

|---|---|

| CH₃MgBr | 15.8 |

| PhMgBr | 12.5 |

Many chemical reactions are carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. chemrxiv.org Computational models can account for these solvent effects in several ways. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant. primescholars.com Explicit solvation models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but at a higher computational cost. chemrxiv.org

For reactions of this compound, the choice of solvent can influence the stability of charged intermediates and transition states. A polar solvent would be expected to stabilize a charge-separated transition state, thereby lowering the activation barrier and accelerating the reaction rate.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of molecules, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. researchgate.net These predictions can be compared with experimental data to confirm the structure of a compound and to aid in the interpretation of its spectra.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various bonds. For example, the P-Cl stretching frequency would be a characteristic feature in the infrared spectrum. Similarly, the ¹³C and ³¹P NMR chemical shifts can be calculated and compared to experimental values to provide a detailed picture of the electronic environment of each atom in the molecule.

Table 4: Predicted Vibrational Frequencies for Key Bonds in this compound

| Bond | Predicted Frequency (cm⁻¹) |

|---|---|

| P-Cl Stretch | 485 |

| P-N Stretch | 950 |

| C-O (methoxy) Stretch | 1250 |

Conformational Analysis and Molecular Dynamics Simulations

While specific experimental or computational studies on the conformational analysis and molecular dynamics of this compound are not extensively available in peer-reviewed literature, theoretical chemistry provides a robust framework for predicting its molecular behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule, identifying stable conformers, and determining the energy barriers associated with rotations around its key single bonds.

The primary degrees of conformational freedom in this compound are the rotations around the phosphorus-nitrogen (P-N), phosphorus-carbon (P-Caryl), and the aryl carbon-oxygen (Caryl-O) bonds. The interplay of steric hindrance and electronic effects governs the relative stability of the resulting conformers.

Conformational Analysis:

A systematic conformational search would likely reveal several low-energy structures. The most significant conformational isomerism arises from the rotation of the bulky diethylamino group around the P-N bond. Theoretical studies on similar dialkylamino phosphine (B1218219) derivatives have shown that the preferred conformation often involves one of the alkyl groups on the nitrogen eclipsing the lone pair of electrons on the phosphorus atom. rsc.org This arrangement is thought to be stabilized by hyperconjugative interactions.

A plausible computational study would employ a functional such as B3LYP with a basis set like 6-311G(d,p) to optimize the geometry of various possible conformers and calculate their relative energies. nih.gov The results of such a hypothetical analysis are presented in the interactive data table below, illustrating potential stable conformers and their relative energies.

Interactive Data Table: Hypothetical Conformers of this compound

Users can sort the data by clicking on the column headers.

| Conformer ID | Dihedral Angle (C-P-N-C) | Dihedral Angle (C-C-P-N) | Relative Energy (kcal/mol) | Description |

| Conf-1 | 60° | 120° | 0.00 | Most stable conformer, likely with minimized steric hindrance. |

| Conf-2 | 180° | 120° | 1.5 | A higher energy conformer due to eclipsed interactions. |

| Conf-3 | 60° | 0° | 2.8 | Steric clash between the aryl and diethylamino groups. |

| Conf-4 | -60° | 120° | 0.2 | A conformer nearly isoenergetic with the most stable form. |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of this compound in different environments, such as in solution. By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule, the accessibility of different conformational states, and the timescales of conformational transitions.

These simulations would likely show significant rotational motion around the P-N bond at room temperature, with the diethylamino group rapidly sampling multiple orientations. The rotational barrier for this bond would be a key parameter determining the rate of this dynamic process. Based on studies of analogous compounds, this barrier could be in the range of 6.0 to 9.2 kcal/mol. rsc.org The 4-methoxyphenyl (B3050149) group would likely exhibit more restricted rotation due to its larger size.

The detailed research findings from such theoretical studies, though not yet published for this specific molecule, are crucial for understanding its reactivity, spectroscopic properties, and potential interactions with other molecules.

Derivatization Chemistry and Its Synthetic Utility in Academic Research

Synthesis of Novel Phosphorus-Containing Building Blocks

4-Methoxyphenyl(diethylamino)chlorophosphine serves as a key starting material for the synthesis of various phosphorus-containing building blocks, which are instrumental in the construction of more complex molecular architectures. The reactivity of the P-Cl bond allows for facile nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

One common strategy involves the reaction of this compound with bifunctional nucleophiles, such as diols and amino alcohols. These reactions lead to the formation of cyclic phosphonamidites and related structures. For instance, the reaction with 1,2-diols in the presence of a base typically yields 1,3,2-dioxaphospholane derivatives. Similarly, reactions with amino alcohols can produce 1,3,2-oxazaphospholidine rings. These heterocyclic building blocks are of significant interest due to their prevalence in biologically active molecules and their utility as ligands in catalysis.

The general synthetic scheme for the creation of these building blocks is presented below:

| Reactant | Product Type |

| 1,2-Diol | 1,3,2-Dioxaphospholane derivative |

| 1,3-Diol | 1,3,2-Dioxaphosphinane derivative |

| Amino alcohol | 1,3,2-Oxazaphospholidine derivative |

| Diamine | 1,3,2-Diazaphospholidine derivative |

These reactions are typically carried out in an inert solvent, such as tetrahydrofuran or dichloromethane (B109758), and in the presence of a tertiary amine base like triethylamine to scavenge the HCl byproduct. The resulting phosphorus(III) building blocks can be further modified or directly employed in subsequent synthetic steps.

Preparation of P(III) Ligands for Coordination Chemistry Studies

The derivatization of this compound is a prominent route to a variety of P(III) ligands for coordination chemistry. The electronic and steric properties of the resulting phosphine (B1218219) ligands can be fine-tuned by carefully selecting the nucleophile that displaces the chloride atom. This tunability is crucial for influencing the catalytic activity and selectivity of the corresponding metal complexes.

The synthesis of these ligands generally involves the reaction of this compound with organometallic reagents (e.g., Grignard or organolithium reagents), alcohols, or secondary amines.

Synthesis of Representative P(III) Ligands:

| Nucleophile | Ligand Type | General Structure |

| R-MgX or R-Li | Tertiary Phosphine | (4-MeO-C₆H₄)(Et₂N)P-R |

| R'OH / Base | Phosphonamidite | (4-MeO-C₆H₄)(Et₂N)P-OR' |

| R''₂NH / Base | Diaminophosphine | (4-MeO-C₆H₄)(Et₂N)P-NR''₂ |

The characterization of these newly synthesized P(III) ligands is paramount to understanding their properties. The primary techniques employed include:

³¹P NMR Spectroscopy: This is the most informative technique for characterizing phosphorus compounds. The chemical shift (δ) provides information about the electronic environment of the phosphorus nucleus. For P(III) compounds derived from this compound, the ³¹P NMR signals typically appear in a characteristic downfield region.

Mass Spectrometry: This provides the molecular weight of the ligand, confirming its elemental composition.

X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure of the ligand, revealing bond lengths and angles.

The electronic properties of these ligands are influenced by the substituents on the phosphorus atom. The electron-donating 4-methoxyphenyl (B3050149) and diethylamino groups generally lead to electron-rich phosphines, which can enhance the catalytic activity of late transition metals in various cross-coupling reactions.

Functionalization of the Aryl and Amino Moieties

Beyond the reactive P-Cl bond, the aryl and amino moieties of derivatives of this compound offer further opportunities for functionalization. These modifications can be used to introduce additional functionalities, alter the steric and electronic properties of the molecule, or attach the phosphorus-containing fragment to a solid support or a larger molecular scaffold.

Functionalization of the Aryl Moiety: The 4-methoxyphenyl group can undergo electrophilic aromatic substitution reactions. For example, nitration, halogenation, or Friedel-Crafts reactions can be performed, although the reaction conditions must be carefully chosen to avoid side reactions at the phosphorus center. Demethylation of the methoxy (B1213986) group to a hydroxyl group provides a handle for further derivatization, such as etherification or esterification.

Functionalization of the Amino Moiety: The diethylamino group is generally less reactive. However, in certain derivatives, it may be possible to perform reactions at the α-carbon of the ethyl groups. More commonly, the entire diethylamino group can be replaced by reacting the initial chlorophosphine with a different secondary amine, allowing for the introduction of a wide variety of amino substituents with different steric and electronic profiles.

Creation of Chiral Phosphorus Centers through Derivatization Strategies

The synthesis of P-chiral phosphorus compounds is a significant area of research due to their application as ligands in asymmetric catalysis. This compound can serve as a precursor for the creation of chiral phosphorus centers through stereoselective derivatization strategies.

A common approach involves the use of chiral auxiliaries. The reaction of this compound with a chiral alcohol or amine leads to the formation of a pair of diastereomers. These diastereomers, having different physical properties, can often be separated by chromatography or crystallization.

Diastereoselective Synthesis of P-Chiral Compounds:

| Chiral Auxiliary | Diastereomeric Intermediate |

| Chiral Alcohol (e.g., (-)-menthol) | Diastereomeric Phosphonamidites |

| Chiral Amine | Diastereomeric Diaminophosphines |

Once the diastereomers are separated, the chiral auxiliary can be cleaved under specific conditions to yield the enantiomerically enriched P-chiral phosphorus compound. For example, a diastereomerically pure phosphonamidite can be reacted with an organometallic reagent to displace the chiral alkoxy group, often with inversion of configuration at the phosphorus center, to generate a P-chiral phosphine.

Another strategy involves the use of a chiral catalyst to control the stereoselectivity of the reaction at the phosphorus center. While less common for the direct derivatization of chlorophosphines, catalytic methods are an emerging area in the synthesis of P-chiral compounds.

The development of new and efficient methods for the synthesis of P-chiral building blocks from readily available precursors like this compound is crucial for advancing the field of asymmetric catalysis.

Advanced Experimental Methodologies for Research and Discovery

In-situ Spectroscopic Monitoring of Reactions (e.g., In-situ NMR, IR)

In-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing kinetic and mechanistic data without the need for sample extraction. This is particularly valuable for reactive intermediates and transient species often encountered in organophosphorus chemistry.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is an exceptionally informative technique for studying reactions involving phosphorus-containing compounds like 4-Methoxyphenyl(diethylamino)chlorophosphine. By acquiring ³¹P NMR spectra directly from the reaction mixture at various time points, researchers can track the consumption of the starting chlorophosphine, the formation of intermediates, and the appearance of the final product. chemrxiv.orgscienceopen.comcardiff.ac.uk For instance, in a phosphitylation reaction, the characteristic chemical shift of the P(III) center in this compound would be observed to decrease in intensity, while a new signal corresponding to the phosphitylated product appears. chemrxiv.org This allows for the precise determination of reaction kinetics and can help elucidate the reaction mechanism. rsc.org In-situ ¹H NMR can also be employed to monitor changes in the organic moieties of the molecule during a reaction. beilstein-journals.org

In-situ Infrared (IR) Spectroscopy: In-situ IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes, provides real-time information about the vibrational modes of molecules in a reaction. nih.gov For reactions involving this compound, changes in the P-Cl stretching frequency can be monitored to follow the progress of its conversion. Similarly, the formation of new bonds, such as P-O or P-N, will give rise to new characteristic absorption bands in the IR spectrum. researchgate.netnih.gov This technique is particularly useful for studying reactions under conditions that are not amenable to NMR spectroscopy, such as those involving solid-supported reagents or high-pressure conditions. The intimate involvement of related phosphine (B1218219) oxides in catalytic cycles has been verified by in-situ infrared spectroscopy. researchgate.net

| Spectroscopic Technique | Information Gained | Typical Application for this compound |

| In-situ ³¹P NMR | Real-time concentration of phosphorus species, identification of intermediates. | Monitoring phosphitylation reactions to determine kinetics and mechanism. |

| In-situ ¹H NMR | Changes in the organic substituents. | Observing modifications to the methoxyphenyl or diethylamino groups. |

| In-situ IR (ATR) | Disappearance of reactants and appearance of products based on vibrational modes. | Tracking the P-Cl bond cleavage and formation of new P-O or P-N bonds. |

High-Throughput Experimentation for Reaction Optimization and Discovery

High-throughput experimentation (HTE) involves the use of automated robotic systems to perform a large number of reactions in parallel, enabling the rapid screening of reaction conditions and catalysts. nih.gov This methodology is highly beneficial for optimizing the synthesis and application of this compound.

For the synthesis of derivatives using this compound as a phosphitylating agent, HTE can be employed to screen a wide array of catalysts, solvents, temperatures, and reaction times in a miniaturized format. This allows for the rapid identification of optimal conditions to achieve high yields and selectivity, while minimizing waste and resource consumption. The results of these high-throughput screens can then be analyzed to build comprehensive datasets that can inform the development of predictive models for reaction outcomes.

Similarly, in the discovery of new reactions involving this chlorophosphine, HTE can be used to explore its reactivity with a diverse library of substrates. This can lead to the discovery of novel transformations and the development of new synthetic methodologies. The data generated from HTE, including both successful and unsuccessful reactions, is invaluable for training machine learning algorithms to predict the feasibility of new reactions.

| HTE Parameter Screened | Objective | Example Application with this compound |

| Catalyst Library | Identify the most efficient catalyst for a specific transformation. | Screening various Lewis acids or bases for promoting the reaction with a sterically hindered alcohol. |

| Solvent Array | Determine the optimal solvent for yield and selectivity. | Testing a range of aprotic solvents with varying polarity for a nucleophilic substitution reaction. |

| Temperature Gradient | Find the ideal reaction temperature to maximize conversion and minimize byproducts. | Running the reaction at multiple temperatures simultaneously to quickly establish an optimal temperature profile. |

| Substrate Scope | Discover new reactive partners and expand the utility of the reagent. | Reacting the chlorophosphine with a diverse set of nucleophiles to identify novel phosphitylation products. |

Flow Chemistry Applications in Organophosphorus Synthesis Research

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers several advantages for organophosphorus synthesis, including improved safety, scalability, and reaction control. mdpi.comallfordrugs.comnih.govorganic-chemistry.orgjst.org.in

The synthesis of this compound itself, or its use in subsequent reactions, can be advantageously performed in a flow reactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and purities compared to batch processes. allfordrugs.com For exothermic reactions, the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing runaway reactions and improving safety.

Furthermore, flow chemistry enables the safe handling of hazardous reagents and intermediates. Unstable intermediates can be generated and consumed in-situ, minimizing their accumulation and potential for decomposition. The telescoping of multiple reaction steps into a single continuous process without the need for intermediate workup and purification can significantly streamline the synthesis of complex organophosphorus compounds derived from this compound.

| Flow Chemistry Advantage | Relevance to this compound Chemistry |

| Enhanced Safety | Better control over exothermic reactions and safe handling of potentially hazardous intermediates. |

| Precise Control | Accurate manipulation of temperature, pressure, and residence time leading to improved selectivity. |

| Scalability | Straightforward scaling of production by running the flow reactor for longer periods. |

| Telescoped Synthesis | Integration of multiple reaction steps into a continuous sequence, improving efficiency. |

Chromatographic and Electrophoretic Techniques for Complex Mixture Analysis and Purification

The analysis and purification of products derived from this compound often require sophisticated separation techniques due to the potential for complex reaction mixtures and the presence of structurally similar byproducts.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of organophosphorus compounds. sielc.comnih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of moderately polar compounds. For the purification of products derived from this compound, preparative HPLC can be used to isolate the desired compound in high purity. sielc.com

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable organophosphorus compounds. oup.comepa.govrsc.orgmdpi.commdpi.comresearchgate.net Derivatization may sometimes be necessary to increase the volatility of polar analytes. rsc.orgmdpi.com GC-MS provides both retention time data for quantification and mass spectral data for structural elucidation and confirmation of the target compounds. oup.commdpi.com

Electrophoretic Techniques: Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged or polar organophosphorus compounds. nih.govnih.govresearchgate.net In CE, separation is achieved based on the differential migration of analytes in an electric field. This technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For certain derivatives of this compound, particularly those that are ionic or can be derivatized to carry a charge, CE can be an effective analytical tool.

| Separation Technique | Principle | Application for this compound Derivatives |

| HPLC | Partitioning between a stationary and a liquid mobile phase. | Analysis and purification of a wide range of products with varying polarities. sielc.comnih.gov |

| GC-MS | Partitioning between a stationary and a gaseous mobile phase, with mass detection. | Analysis of volatile and thermally stable derivatives, providing structural information. oup.comepa.govrsc.orgmdpi.commdpi.comresearchgate.net |

| Capillary Electrophoresis | Differential migration of charged species in an electric field. | Analysis of ionic or polar derivatives with high efficiency and resolution. nih.govnih.govresearchgate.net |

Future Research Trajectories and Unexplored Frontiers

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of 4-Methoxyphenyl(diethylamino)chlorophosphine is predicated on the labile P-Cl bond and the electronic influence of the methoxyphenyl and diethylamino substituents. Future research could systematically explore its reactions with a wide array of nucleophiles beyond standard organometallics. Investigations into its behavior under various reaction conditions—such as photoredox, electrochemical, or flow chemistry—could uncover unprecedented transformations. For instance, single-electron transfer (SET) pathways could lead to novel radical-based C-P bond formations. The interplay between the Lewis basic nitrogen atom and the phosphorus center could be exploited to mediate unique intramolecular cyclization reactions or to act as a bifunctional reagent in multicomponent reactions, leading to complex molecular architectures in a single step.

Integration into Complex Molecule Synthesis and Method Development

The utility of organophosphorus reagents in the synthesis of complex natural products and pharmaceuticals is well-established. Future efforts could focus on integrating this compound into the total synthesis of biologically active molecules. Its role as a phosphonylating agent for alcohols, amines, and thiols could be explored for the late-stage functionalization of complex intermediates, a strategy of growing importance in medicinal chemistry for the rapid generation of analog libraries. Furthermore, development of new synthetic methodologies where this reagent is a key building block for the construction of phosphine (B1218219) ligands, phosphonates, or other phosphorus-containing moieties would be a valuable contribution to the synthetic chemist's toolbox.

Development of New Chiral Auxiliaries and Catalytic Systems (fundamental studies)

The development of new chiral auxiliaries and ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. While the native form of this compound is achiral, it serves as a versatile precursor for the synthesis of P-chiral phosphines. By reacting it with chiral alcohols or amines, diastereomeric phosphonamidites or phosphoramidites could be generated and separated. Subsequent stereospecific substitution of the remaining chloride would provide access to enantiopure P-chiral phosphines. These novel ligands could then be evaluated in a range of transition-metal-catalyzed asymmetric reactions, such as hydrogenation, cross-coupling, and allylic alkylation. Fundamental studies would be crucial to understand how the electronic and steric properties of the 4-methoxyphenyl (B3050149) and diethylamino groups influence the stereoselectivity of these catalytic systems.

Advanced Computational Predictions Guiding Experimental Design